1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a tetrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium azide and organic nitriles under neutral conditions and microwave heating . The reaction typically proceeds through a cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and piperazine rings, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted piperazine and pyridine derivatives.
Scientific Research Applications
1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Similar in having a tetrazole ring but differs in the overall structure and applications.
4-(pyridin-2-yl)piperazine: Shares the piperazine and pyridine rings but lacks the tetrazole moiety.
Uniqueness
1-[(1-tert-butyl-1,2,3,4-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of a tetrazole ring with piperazine and pyridine rings, providing a distinct set of chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H29N7 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C22H29N7/c1-17-8-10-18(11-9-17)20(21-24-25-26-29(21)22(2,3)4)28-15-13-27(14-16-28)19-7-5-6-12-23-19/h5-12,20H,13-16H2,1-4H3 |
InChI Key |
RLWHYIQRXSPECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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